[4-(3-Phenylpropyl)piperazin-1-yl](1,2,3-thiadiazol-4-yl)methanone
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Overview
Description
4-(3-Phenylpropyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a phenylpropyl group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpropyl)piperazin-1-ylmethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Phenylpropyl Group: The phenylpropyl group can be introduced via nucleophilic substitution reactions using phenylpropyl halides.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the piperazine derivative with the thiadiazole derivative under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of 4-(3-Phenylpropyl)piperazin-1-ylmethanone would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the thiadiazole ring or the piperazine ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperazine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of phenylpropanoic acid or phenylacetone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Phenylpropyl)piperazin-1-ylmethanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(3-Phenylpropyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Phenylpropyl)piperazin-1-ylethanone
- 4-(3-Phenylpropyl)piperazin-1-ylpropanone
Uniqueness
- The presence of the methanone group in 4-(3-Phenylpropyl)piperazin-1-ylmethanone may confer unique reactivity and biological activity compared to its analogs with different carbonyl-containing groups.
- The specific substitution pattern on the piperazine and thiadiazole rings can lead to distinct interactions with biological targets, making it a valuable compound for drug discovery and development.
Biological Activity
The compound 4-(3-Phenylpropyl)piperazin-1-ylmethanone (CAS No. 918480-75-8) is a novel derivative that combines a piperazine moiety with a thiadiazole structure. This unique combination has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N4OS, with a molecular weight of approximately 316.421 g/mol. The structure features a piperazine ring linked to a phenylpropyl group and a thiadiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing thiadiazole rings exhibit various biological activities, including antibacterial , antifungal , and anticancer properties. The specific biological activities of 4-(3-Phenylpropyl)piperazin-1-ylmethanone have been investigated through several studies.
Antimicrobial Activity
A study published in 2022 explored the antibacterial properties of thiadiazole derivatives, including those similar to our compound. The findings indicated that certain derivatives showed significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 14 | |
Klebsiella pneumoniae | 12 |
Anticancer Activity
The anticancer potential of related thiadiazole compounds has also been documented. For instance, a study evaluating various derivatives found that modifications in the piperazine ring significantly enhanced anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for some derivatives were notably low, indicating high potency .
Compound | IC50 (µg/mL) | Cancer Cell Line |
---|---|---|
Compound 4i | 2.32 | MCF-7 |
Compound 4e | 5.36 | HepG2 |
4-(3-Phenylpropyl)piperazin-1-ylmethanone | TBD | TBD |
The mechanism by which thiadiazole derivatives exert their biological effects often involves interactions with cellular targets such as enzymes or DNA. For instance, studies have shown that these compounds can bind to calf thymus DNA (CT-DNA), potentially disrupting replication processes in cancer cells .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of thiadiazole derivatives:
- Antibacterial Efficacy : A series of experiments demonstrated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of substituents on the piperazine ring was crucial for enhancing activity .
- Anticancer Studies : Compounds analogous to 4-(3-Phenylpropyl)piperazin-1-ylmethanone were tested for their ability to inhibit tumor growth in vitro. Modifications in the chemical structure led to variations in potency, underscoring the importance of structural optimization in drug design .
Properties
CAS No. |
918480-75-8 |
---|---|
Molecular Formula |
C16H20N4OS |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[4-(3-phenylpropyl)piperazin-1-yl]-(thiadiazol-4-yl)methanone |
InChI |
InChI=1S/C16H20N4OS/c21-16(15-13-22-18-17-15)20-11-9-19(10-12-20)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 |
InChI Key |
DSLYEELXLNOMTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CSN=N3 |
Origin of Product |
United States |
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